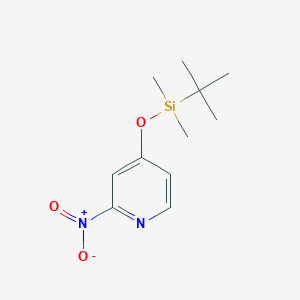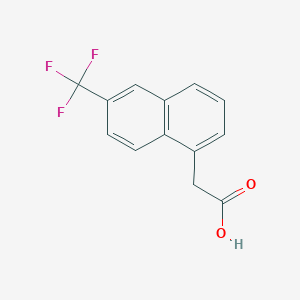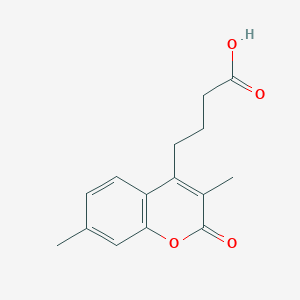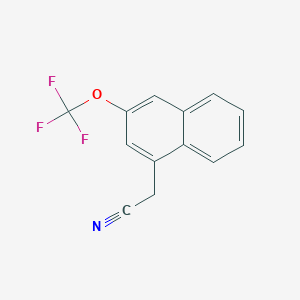
9H-Purine, 6-aziridinyl-9-benzyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(aziridin-1-yl)-9-benzyl-9H-purine is a compound that features both aziridine and purine moieties. Aziridines are three-membered nitrogen-containing cyclic molecules known for their significant ring strain and reactivity, making them versatile intermediates in organic synthesis . Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry, particularly as components of nucleotides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aziridin-1-yl)-9-benzyl-9H-purine can be approached by coupling aziridines with purine derivatives. One common method involves the reaction of aziridine with a suitable purine precursor under basic conditions. For instance, the transformation of alkenes into aziridines can be achieved electrochemically, producing a dicationic intermediate that reacts with primary amines .
Industrial Production Methods
Industrial production of aziridine derivatives often involves the polymerization of aziridine monomers. This process can be controlled through various polymerization mechanisms, including cationic and anionic polymerization . The production of purine derivatives typically involves multi-step organic synthesis, starting from simpler aromatic compounds.
化学反応の分析
Types of Reactions
6-(aziridin-1-yl)-9-benzyl-9H-purine undergoes several types of chemical reactions, including:
Oxidation: Aziridines can be oxidized to form oxaziridines.
Reduction: Reduction of aziridines can lead to the formation of amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of various amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as m-chloroperbenzoic acid (mCPBA) for oxidation.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include oxaziridines, amines, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
6-(aziridin-1-yl)-9-benzyl-9H-purine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of polymers and other materials with specialized properties.
作用機序
The mechanism of action of 6-(aziridin-1-yl)-9-benzyl-9H-purine involves its interaction with biological molecules through its aziridine and purine moieties. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological targets. This can result in the inhibition of specific enzymes or the disruption of cellular processes . The purine moiety can interact with nucleotide-binding sites, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Similar compounds include other aziridine and purine derivatives, such as:
5-(aziridin-1-yl)-2,4-dinitrobenzamide: Known for its potent biological activities.
Aziridine-1-carbaldehyde oximes: Studied for their chemical and biological properties.
Uniqueness
6-(aziridin-1-yl)-9-benzyl-9H-purine is unique due to the combination of aziridine and purine moieties in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and biological research.
特性
CAS番号 |
92193-48-1 |
|---|---|
分子式 |
C14H13N5 |
分子量 |
251.29 g/mol |
IUPAC名 |
6-(aziridin-1-yl)-9-benzylpurine |
InChI |
InChI=1S/C14H13N5/c1-2-4-11(5-3-1)8-19-10-17-12-13(18-6-7-18)15-9-16-14(12)19/h1-5,9-10H,6-8H2 |
InChIキー |
JECXDRGFMACCDP-UHFFFAOYSA-N |
正規SMILES |
C1CN1C2=NC=NC3=C2N=CN3CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4Z)-4-hydroxyiminochromen-2-yl]phenol](/img/structure/B11860697.png)
![N-[2-(Piperidin-1-yl)ethyl]-3,4-dihydro-2H-1-benzopyran-6-amine](/img/structure/B11860700.png)

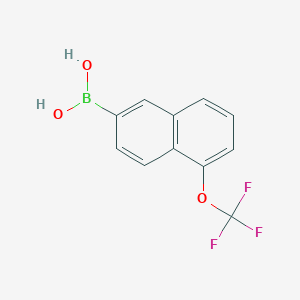
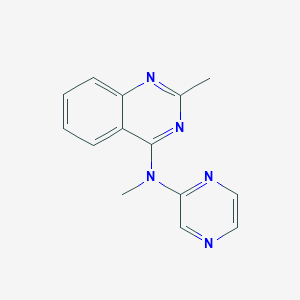
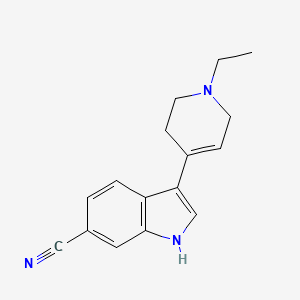
![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine](/img/structure/B11860730.png)
